Unveiling the Natural Origins and Therapeutic Potential of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Guide
Unveiling the Natural Origins and Therapeutic Potential of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Guide
For Immediate Release
Shanghai, China – December 26, 2025 – This technical guide provides a comprehensive overview of the natural sourcing, isolation, and potential biological activities of the triterpenoid compound 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Executive Summary
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring A-seco-oleanane type triterpenoid. Its primary identified natural source is the roots of the plant Ligularia intermedia, a member of the Asteraceae family.[1][2][3] Structural elucidation of this compound has been accomplished through spectroscopic methods and chemical transformations.[2] While specific biological activities of this exact compound are not extensively documented in publicly available literature, the broader class of seco-oleanane and oleanane triterpenoids has demonstrated promising cytotoxic and immunomodulatory properties, suggesting potential avenues for therapeutic research.
Natural Source and Isolation
The principal natural source of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is the roots of Ligularia intermedia.[1][2][3] This plant is a perennial herb found in various regions of Asia.
General Isolation Protocol
Caption: A generalized workflow for the isolation of triterpenoids from plant material.
Physicochemical Properties
A summary of the known physicochemical properties of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₅ | [4] |
| Molecular Weight | 488.7 g/mol | [4] |
| Class | Triterpenoid | [1] |
| Sub-class | seco-Oleanane | N/A |
Spectroscopic Data for Structural Elucidation
The structure of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid was elucidated using spectroscopic methods.[2] While the complete raw spectral data is not available in the public domain, this section outlines the expected spectroscopic characteristics based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid are not explicitly published. However, based on the known structure, the following characteristic signals would be anticipated:
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¹H NMR: Signals corresponding to multiple methyl groups (singlets), methylene and methine protons in the aliphatic region, a proton on a carbon bearing a hydroxyl group, and an olefinic proton in the downfield region.
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¹³C NMR: Resonances for approximately 30 carbon atoms, including several methyl carbons, numerous sp³-hybridized methylene and methine carbons, a carbon attached to a hydroxyl group, two carboxyl carbons, and two sp²-hybridized carbons of the double bond.
Mass Spectrometry (MS)
High-resolution mass spectrometry would be used to confirm the elemental composition (C₃₀H₄₈O₅). The fragmentation pattern in the mass spectrum would be characteristic of the seco-oleanane skeleton. A key fragmentation pathway for oleanane-type triterpenoids involves a retro-Diels-Alder reaction in the C-ring.
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is limited. However, extensive research on related seco-oleanane and oleanane triterpenoids provides strong indications of its potential therapeutic properties, particularly in the realm of oncology.
Cytotoxic and Apoptosis-Inducing Effects
Numerous studies have demonstrated the cytotoxic and apoptosis-inducing activities of seco-oleanane and oleanane triterpenoids against various cancer cell lines.[5][6] For instance, some synthetic oleanane triterpenoids are known to inhibit proliferation and induce apoptosis in a wide variety of human and rodent cancer cells, with effective concentrations for suppressing cell growth in vitro being approximately 0.1 to 1 µM.[7] These compounds often trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
The following diagram illustrates a potential mechanism of action for apoptosis induction by seco-oleanane triterpenoids.
Caption: A simplified diagram of potential apoptosis induction pathways by seco-oleanane triterpenoids.
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. Key areas for future investigation include:
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Development and publication of a detailed, optimized protocol for its isolation from Ligularia intermedia.
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Comprehensive spectroscopic analysis (1D and 2D NMR, HR-MS/MS) to create a public repository of its spectral data for unambiguous identification.
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In-depth evaluation of its cytotoxic activity against a panel of human cancer cell lines to determine its IC₅₀ values.
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Mechanistic studies to identify the specific signaling pathways modulated by this compound, including its effects on key proteins involved in apoptosis, cell cycle regulation, and inflammation.
Conclusion
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a natural product from the roots of Ligularia intermedia, represents a promising lead compound for further investigation in the field of drug discovery. Its structural relationship to other biologically active seco-oleanane triterpenoids suggests a potential for therapeutic applications, particularly in oncology. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-seco-oleane-type triterpene acids from Ligularia intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid | CAS:182249-69-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. PubChemLite - 3,4-seco-olean-12-ene-3,28-dioic acid (C30H48O4) [pubchemlite.lcsb.uni.lu]
- 5. Cytotoxicity of Triterpene Seco-Acids from Betula pubescens Buds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Oleanane-Type Triterpene Glycosides from the Saponaria officinalis L. Seeds and Apoptosis-Inducing Activity via Mitochondria | MDPI [mdpi.com]
- 7. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
